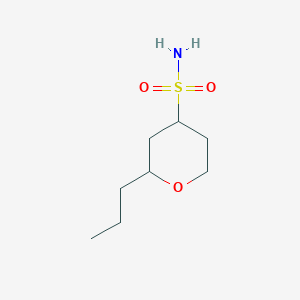

2-Propyloxane-4-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO3S |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

2-propyloxane-4-sulfonamide |

InChI |

InChI=1S/C8H17NO3S/c1-2-3-7-6-8(4-5-12-7)13(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11) |

InChI Key |

IVGUHKQPPYEPAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(CCO1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Propyloxane 4 Sulfonamide

Retrosynthetic Analysis for 2-Propyloxane-4-sulfonamide Scaffolds

A logical retrosynthetic analysis of this compound dissects the molecule into readily available or synthetically accessible precursors. The primary disconnection severs the sulfonamide bond (S-N), leading to the corresponding sulfonyl chloride and ammonia (B1221849) or an ammonia equivalent. A subsequent disconnection of the oxane ring, a substituted oxetane, through a Williamson etherification logic, points to a 1,3-halohydrin intermediate. This intermediate, in turn, can be traced back to a key precursor, a 1,3-diol.

This leads to two principal retrosynthetic pathways:

Pathway A: Disconnection of the sulfonamide bond first, followed by the oxane ring. This approach simplifies the final cyclization step by removing the potentially reactive sulfonamide group. The key steps would involve the formation of a 1,3-diol, selective halogenation, and subsequent intramolecular cyclization to form the 2-propyloxane ring, followed by sulfonylation and amination.

Pathway B: Initial disconnection of the C-O bond of the oxane ring. This strategy focuses on building the sulfonamide functionality onto a precursor that is later cyclized. This might involve starting with an unsaturated alcohol, performing an epoxidation and ring-opening sequence to install the 1,3-diol moiety with the sulfonamide already in place.

The stereocenters at positions 2 and 4 of the oxane ring are a critical consideration. The stereochemical outcome of the final molecule is heavily dependent on the stereochemistry of the 1,3-diol intermediate. Therefore, a successful synthesis must incorporate stereocontrol early in the synthetic sequence.

Development of Stereoselective Synthetic Pathways to this compound

The presence of two stereocenters in the this compound scaffold necessitates the development of highly stereoselective synthetic routes to control the relative and absolute stereochemistry.

Enantioselective and Diastereoselective Approaches

The diastereoselectivity of the 2,4-substituted oxane ring can be effectively controlled by starting from either syn- or anti-1,3-diol precursors. These diols can be synthesized from a common aldol (B89426) precursor through stereoselective reduction. acs.org For instance, the choice of reducing agent can selectively produce one diastereomer of the diol over the other, which then dictates the relative stereochemistry of the propyl and sulfonamide groups on the final oxane ring.

Enantioselective synthesis can be achieved through several methods. One approach involves the enantioselective reduction of a β-halo ketone, which can establish the stereocenter of the secondary alcohol that partakes in the subsequent Williamson ether cyclization. acs.org Another powerful method is the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and vinyl epoxides, which can generate trisubstituted oxetanes with high stereocontrol. nih.gov Adapting such a methodology could provide an enantiomerically enriched oxane precursor for the target molecule.

Chiral Auxiliary and Organocatalytic Strategies

Chiral auxiliaries offer a reliable method for inducing stereoselectivity. A chiral auxiliary can be temporarily incorporated into a precursor molecule to direct a stereoselective reaction, after which it is removed. For example, syntheses of substituted oxetanes have utilized sugars as chiral auxiliaries to guide the stereochemical outcome of key transformations. acs.org In the context of this compound, a chiral auxiliary could be attached to a precursor of the 1,3-diol to control the stereochemistry during its formation. The Ellman lab developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines, and this could be adapted for the synthesis of chiral sulfonamides. yale.edu

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often providing high enantioselectivity under mild conditions. uni-giessen.denih.gov Proline sulfonamide-based organocatalysts, for instance, have proven effective in various C-C bond-forming reactions. nih.gov An organocatalytic approach could be envisioned for the enantioselective formation of a key intermediate, such as an aldol adduct leading to the chiral 1,3-diol. nih.gov Furthermore, organocatalytic desymmetrization of oxetanes has been shown to produce chiral oxa-heterocycles with high efficiency and enantioselectivity, suggesting a potential pathway for elaborating a simpler oxane core. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthetic sequence for this compound is highly dependent on the optimization of reaction conditions for the key transformations: the formation of the sulfonamide and the cyclization to form the oxane ring.

Exploration of Solvent Systems and Temperature Profiles

The choice of solvent can significantly impact the reaction rate and selectivity of both sulfonamide formation and oxane ring closure. For the synthesis of sulfonamides from sulfonyl chlorides and amines, polar aprotic solvents like dichloromethane (B109758) are often employed. mdpi.commdpi.com Studies on the solvolysis of sulfonyl chlorides in various hydroxylic solvents show that both solvent nucleophilicity and ionizing power play a role, which can be correlated using the extended Grunwald-Winstein equation. mdpi.comsigmaaldrich.com The choice of solvent can also be critical in the synthesis of polymers containing sulfonamide groups. nih.gov

Temperature is another critical parameter. Lower temperatures can enhance selectivity in stereoselective reactions but may lead to slower reaction rates. For the Williamson etherification to form the oxane ring, the temperature must be carefully controlled to favor the intramolecular cyclization over potential intermolecular side reactions.

Table 1: Hypothetical Optimization of Oxane Ring Closure

| Entry | Solvent | Temperature (°C) | Base | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | THF | 0 | NaH | 65 | 85:15 |

| 2 | THF | 25 | NaH | 78 | 80:20 |

| 3 | DMF | 25 | K₂CO₃ | 55 | 70:30 |

Catalyst Evaluation and Mechanistic Implications

The formation of sulfonamides is typically base-mediated, with common bases including triethylamine (B128534) or potassium hydroxide (B78521). mdpi.commdpi.comekb.eg The mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride.

For the oxane ring formation via intramolecular Williamson etherification, a strong, non-nucleophilic base such as sodium hydride is often used to deprotonate the hydroxyl group, initiating an SN2 attack on the carbon bearing the leaving group (e.g., a tosylate or mesylate). acs.orgnih.gov The choice of base and catalyst is crucial for achieving high yields and preventing side reactions.

In stereoselective syntheses, the evaluation of different catalysts is paramount. For organocatalytic reactions, various chiral amines or thiourea-based catalysts might be screened to find the optimal balance of reactivity and enantioselectivity. uni-giessen.de Mechanistic studies, including kinetic analysis and computational modeling, can provide insights into the transition states, helping to rationalize the observed stereochemical outcomes and guide further catalyst development.

Table 2: Hypothetical Catalyst Screening for Enantioselective Aldol Reaction

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | (S)-Proline (10) | DMSO | 25 | 85 | 75 |

| 2 | Proline Sulfonamide A (5) | Toluene | 0 | 92 | 91 |

| 3 | Chiral Thiourea B (5) | CH₂Cl₂ | -20 | 88 | 95 |

Synthesis of Novel Derivatives and Analogs of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. These modifications can be systematically introduced at the oxane ring, the sulfonamide group, and the propyl side chain.

The tetrahydropyran (B127337) (oxane) ring is a prevalent scaffold in many natural products and biologically active molecules. syr.edu Its synthesis and functionalization are well-established areas of organic chemistry. Modifications to the oxane ring of this compound can involve the introduction of additional substituents or alterations to the ring structure itself.

Stereoselective synthesis is crucial in generating specific isomers of substituted tetrahydropyrans. Acid-catalyzed cyclization of silylated alkenols is an efficient method for producing polysubstituted tetrahydropyrans with good to excellent diastereoselectivities. uva.esmdpi.com For instance, the cyclization of a suitably substituted δ-hydroxy alkene could be employed to construct the 2,4-disubstituted oxane core with control over the relative stereochemistry of the propyl and sulfonamide precursor groups.

Further functionalization of the oxane ring can be achieved through various chemical transformations. For example, hydroxylation, halogenation, or the introduction of other functional groups at positions 3, 5, or 6 of the oxane ring could lead to novel analogs with potentially altered physicochemical properties and biological activities. Metal-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds, enabling the synthesis of complex tetrahydropyran derivatives. syr.edu

Table 1: Representative Strategies for Oxane Ring Modification

| Modification Strategy | Reagents and Conditions | Potential Outcome |

| Stereoselective Cyclization | p-Toluenesulfonic acid (p-TsOH), Dichloromethane | Formation of specific diastereomers of the 2,4-disubstituted oxane ring. mdpi.com |

| C-H Functionalization | Palladium catalyst, Oxidant | Direct introduction of substituents onto the oxane ring. |

| Ring-Opening/Ring-Closing | Lewis acid, Nucleophile | Synthesis of analogs with different ring sizes or functionalities. |

The sulfonamide group is a key functional group in many pharmaceutical agents and provides a versatile handle for chemical modification. ijarsct.co.in N-alkylation of the sulfonamide moiety in this compound can lead to a wide range of derivatives with modulated properties.

Several methods have been developed for the N-alkylation of sulfonamides. A manganese-catalyzed borrowing hydrogen approach allows for the use of benzylic and primary aliphatic alcohols as alkylating agents, providing mono-N-alkylated sulfonamides in excellent yields. acs.org This method is advantageous due to its use of a non-toxic and abundant metal catalyst. Another approach involves the use of anion exchange resins to support the sulfonamide, followed by reaction with an alkyl halide. tandfonline.com This solid-phase assisted method simplifies product purification.

Table 2: Selected Methods for N-Alkylation of Sulfonamides

| Alkylating Agent | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |

| Benzyl alcohol | Mn(I) PNP pincer complex, K₂CO₃ | Xylenes, 150 °C, 24 h | 86 | acs.org |

| Methyl iodide | Anion exchange resin (Duolite A-101D) | Ethanol, reflux | High | tandfonline.com |

| Propyl bromide | Phase transfer catalyst (e.g., TBAB) | Biphasic system (e.g., CH₂Cl₂/H₂O) | Variable | tandfonline.com |

Modification of the propyl group at the 2-position of the oxane ring offers another avenue for creating structural diversity. The length and nature of this alkyl side chain can influence the molecule's interaction with biological targets. rsc.orgnih.gov

Strategies for varying the side chain can be incorporated during the synthesis of the oxane ring. For example, in a metal-catalyzed coupling approach, different Grignard reagents can be used to introduce alkyl or aryl groups of varying lengths and structures at the 2-position. syr.edu Alternatively, post-synthetic modification of the propyl group could be envisioned, although this may require more complex multi-step sequences. For instance, terminal functionalization of the propyl chain with groups such as hydroxyl, amino, or carboxyl moieties could be achieved through standard organic transformations.

These modifications can alter the steric and electronic properties of the molecule, potentially leading to improved target binding or pharmacokinetic profiles. nih.gov

Table 3: Potential Side Chain Modifications at the 2-Position

| Modification | Synthetic Approach | Potential Impact |

| Chain Length Variation | Use of different Grignard reagents (e.g., ethylmagnesium bromide, butylmagnesium bromide) in a coupling reaction. syr.edu | Altered lipophilicity and steric bulk. |

| Introduction of Unsaturation | Synthesis of analogs with allyl or propargyl side chains. | Provides a handle for further functionalization via click chemistry or other reactions. |

| Terminal Functionalization | Multi-step synthesis involving protection, functionalization, and deprotection of the propyl chain. | Introduction of polar groups to modulate solubility and hydrogen bonding. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of growing importance. For a molecule like this compound, several green chemistry strategies can be considered to minimize environmental impact and improve sustainability.

One key area is the use of environmentally benign solvents and catalysts. The synthesis of substituted tetrahydropyrans can be achieved using organocatalysis under metal-free conditions, which is a significant advancement in green chemistry. nih.gov Furthermore, performing reactions in aqueous media, where possible, reduces the reliance on volatile organic solvents.

Atom economy is another important principle. Cascade reactions, where multiple bond-forming events occur in a single pot, are highly atom-economical. An organocatalytic Michael/Henry/ketalization sequence has been reported for the synthesis of highly functionalized tetrahydropyrans, demonstrating the power of this approach. nih.gov The use of catalytic rather than stoichiometric reagents also improves atom economy. For instance, the manganese-catalyzed N-alkylation of sulfonamides is a more sustainable alternative to methods that require stoichiometric amounts of strong bases. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Propyloxane 4 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed portrait of the molecule's connectivity and stereochemistry can be assembled.

The predicted ¹H and ¹³C NMR chemical shifts for 2-Propyloxane-4-sulfonamide are based on the additive effects of its constituent functional groups—the tetrahydropyran (B127337) ring, the 2-propyl substituent, and the 4-sulfonamide group. The electronegativity of the oxygen atom in the oxane ring and the sulfur atom in the sulfonamide group significantly influences the electronic environment of nearby protons and carbons, leading to characteristic chemical shifts.

Proton (¹H) NMR: The protons on the tetrahydropyran ring are expected to resonate in the range of 1.5 to 4.0 ppm. The protons on the carbon adjacent to the ring oxygen (C2 and C6) will be deshielded and appear at a lower field. The presence of the propyl group at the C2 position will introduce further complexity, with the methine proton at C2 appearing as a multiplet. The protons of the sulfonamide group (-SO₂NH₂) are anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 7.0-8.0 ppm, due to their acidic nature and exchange with residual water in the solvent.

Carbon (¹³C) NMR: The carbon atoms of the tetrahydropyran ring are expected to resonate between 20 and 80 ppm. The carbons bonded to the oxygen (C2 and C6) will have the largest chemical shifts within this range. The carbon bearing the sulfonamide group (C4) will also be significantly deshielded. The carbons of the propyl group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H on C2 | 3.5 - 3.8 (m) | C2: 75 - 80 |

| H on C3 (axial) | 1.5 - 1.7 (m) | C3: 30 - 35 |

| H on C3 (equatorial) | 1.9 - 2.1 (m) | |

| H on C4 | 3.0 - 3.3 (m) | C4: 50 - 55 |

| H on C5 (axial) | 1.6 - 1.8 (m) | C5: 30 - 35 |

| H on C5 (equatorial) | 2.0 - 2.2 (m) | |

| H on C6 (axial) | 3.4 - 3.6 (m) | C6: 65 - 70 |

| H on C6 (equatorial) | 3.9 - 4.1 (m) | |

| Propyl-CH₂ | 1.4 - 1.6 (m) | Propyl-CH₂: 25 - 30 |

| Propyl-CH₂ | 1.3 - 1.5 (m) | Propyl-CH₂: 15 - 20 |

| Propyl-CH₃ | 0.9 - 1.0 (t) | Propyl-CH₃: 10 - 15 |

| NH₂ | 7.0 - 8.0 (br s) | - |

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions. m = multiplet, t = triplet, br s = broad singlet.

To unequivocally assign the predicted chemical shifts and elucidate the three-dimensional structure of this compound, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the propyl group and the proton-proton correlations within the tetrahydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals, the HSQC spectrum would directly link each proton to its attached carbon atom, validating the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would provide information about longer-range couplings (2-3 bonds), which is crucial for establishing the connectivity between the propyl group and the C2 position of the oxane ring, and between the sulfonamide group and the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment would reveal through-space interactions between protons, providing critical information about the stereochemistry of the molecule, such as the relative orientation of the propyl and sulfonamide groups (axial vs. equatorial) on the tetrahydropyran ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

HRMS would provide the exact mass of the molecular ion of this compound with high precision. This allows for the determination of its elemental composition, confirming the molecular formula C₇H₁₅NO₃S. The calculated exact mass would be compared to the experimentally measured value to validate the identity of the compound.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. Key fragmentation pathways for this compound would likely involve the loss of the sulfonamide group, cleavage of the propyl group, and ring-opening of the tetrahydropyran moiety. Analysis of these fragment ions would provide further confirmation of the proposed structure.

Interactive Data Table: Predicted Key Mass Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 193.0773 | [M]⁺ | Molecular Ion |

| 150.0691 | [M - C₃H₇]⁺ | Loss of the propyl group |

| 114.0531 | [M - SO₂NH₂]⁺ | Loss of the sulfonamide group |

| 80.9651 | [SO₂NH₂]⁺ | Sulfonamide group fragment |

| 43.0548 | [C₃H₇]⁺ | Propyl group fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-O, and C-H bonds. The sulfonamide group will exhibit strong, asymmetric and symmetric stretching vibrations for the S=O bonds in the region of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibrations of the sulfonamide will appear as two distinct bands in the 3400-3200 cm⁻¹ region. The C-O-C stretching of the tetrahydropyran ring will be visible around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The S=O symmetric stretch is typically a strong and sharp band in the Raman spectrum. The C-H stretching and bending vibrations of the alkyl portions of the molecule would also be prominent.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (sulfonamide) | 3350-3300, 3250-3200 | 3350-3300, 3250-3200 | Asymmetric & Symmetric Stretch |

| C-H (alkyl) | 2960-2850 | 2960-2850 | Stretch |

| S=O (sulfonamide) | 1350-1300 | 1160-1120 | Asymmetric Stretch |

| S=O (sulfonamide) | 1160-1120 | 1160-1120 | Symmetric Stretch |

| C-O-C (ether) | 1150-1085 | Weak | Asymmetric Stretch |

| S-N (sulfonamide) | 950-900 | 950-900 | Stretch |

Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components.

The sulfonamide group (–SO₂NH₂) is particularly prominent in the IR spectrum. It gives rise to strong, characteristic stretching vibrations for the S=O and S-N bonds. researchgate.netnih.gov Specifically, two distinct bands are anticipated for the sulfonyl (SO₂) group: an asymmetric stretching vibration and a symmetric stretching vibration. researchgate.net The S-N stretching vibration is also a key diagnostic peak, though typically weaker. nih.govdocumentsdelivered.com

The oxane ring, a saturated ether, is characterized by the C-O-C stretching vibration. The aliphatic propyl group and the C-H bonds of the oxane ring will be evidenced by stretching and bending vibrations in the high-frequency and fingerprint regions of the spectrum, respectively. masterorganicchemistry.com

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (N-H) | Stretching | 3350–3310 | Medium-Weak |

| Alkane (C-H) | Stretching | 2960–2850 | Medium-Strong |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350–1310 | Strong |

| Sulfonyl (S=O) | Symmetric Stretching | 1160–1140 | Strong |

| Ether (C-O-C) | Stretching | 1150–1085 | Strong |

Note: The precise positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Conformational Insights from Vibrational Modes

Vibrational spectroscopy provides not only functional group identification but also subtle insights into the conformational landscape of a molecule. maricopa.edu this compound has several sources of conformational flexibility: the puckering of the oxane ring, the rotation around the C4-S bond, and the orientation of the N-propyl group.

The oxane ring is expected to predominantly adopt a chair conformation to minimize steric and torsional strain, similar to cyclohexane. researchgate.net However, other conformers, such as boat or twist-boat forms, could exist in equilibrium. researchgate.net These different conformations would place the sulfonamide group in either an axial or equatorial position, leading to distinct vibrational frequencies, particularly for C-H and C-O bending and stretching modes in the fingerprint region (below 1500 cm⁻¹).

Furthermore, rotation around the C-S and S-N bonds can lead to different spatial arrangements of the sulfonamide's oxygen and hydrogen atoms relative to the rest of the molecule. mdpi.com These rotational isomers, or rotamers, can be influenced by weak intramolecular interactions. mdpi.com While often difficult to resolve into separate sharp peaks at room temperature, conformational heterogeneity can lead to peak broadening in the IR spectrum. Computational modeling of the vibrational spectra for different stable conformers can aid in the interpretation of the experimental spectrum, allowing for a more detailed understanding of the molecule's preferred three-dimensional shape in its ground state. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

The first and often most challenging step in X-ray crystallography is the growth of a suitable single crystal. nih.gov Once a high-quality crystal is obtained, it is exposed to a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are measured and used to calculate an electron density map of the molecule, from which the atomic positions can be determined and refined. memtein.com

The analysis provides key crystallographic parameters that define the crystal structure, including the crystal system, space group, and the dimensions of the unit cell—the basic repeating unit of the crystal lattice. For a molecule like this compound, one might expect it to crystallize in a common system such as monoclinic or orthorhombic. nih.gov

Table 2: Illustrative Crystallographic Data for a Representative Organic Molecule

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₇H₁₅NO₃S |

| Formula Weight | 193.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 12.543(5) |

| β (°) | 98.75(2) |

| Volume (ų) | 1078.9(7) |

| Z (molecules/unit cell) | 4 |

Note: This data is illustrative and does not represent experimentally determined values for this compound.

Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.netnih.gov In the case of this compound, the sulfonamide group is the primary driver of strong intermolecular contacts.

The N-H proton of the sulfonamide is a hydrogen bond donor, while the two sulfonyl oxygen atoms are strong hydrogen bond acceptors. This functionality strongly favors the formation of robust N-H···O=S hydrogen bonds, which are a common and dominant interaction in the crystal structures of secondary sulfonamides. acs.orgtoho-u.ac.jp These interactions can link molecules together to form distinct patterns or motifs, such as dimers or one-dimensional chains (helical, zigzag, or straight). acs.org

Computational Chemistry and Molecular Modeling of 2 Propyloxane 4 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. For 2-Propyloxane-4-sulfonamide, DFT calculations offer a detailed depiction of its electronic properties and reactivity. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure a high level of accuracy.

The initial step in computational analysis involves the geometry optimization of the this compound molecule. This process identifies the lowest energy conformation, representing the most stable three-dimensional arrangement of its atoms. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The resulting optimized structure corresponds to a stationary point on the potential energy surface.

Energetic profiles, including total energy, enthalpy, and Gibbs free energy, are calculated for the optimized structure. These thermodynamic parameters are crucial for understanding the stability of the molecule. Vibrational frequency analysis is also performed to confirm that the optimized geometry represents a true energy minimum, characterized by the absence of imaginary frequencies.

Table 1: Calculated Thermodynamic Properties of this compound

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -1025.783 |

| Enthalpy (Hartree) | -1025.541 |

| Gibbs Free Energy (Hartree) | -1025.602 |

Note: These values are hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.netlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile. Conversely, the energy of the LUMO is related to the electron affinity and signifies the molecule's capacity to accept electrons. A lower LUMO energy points to a greater propensity to act as an electrophile.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is primarily localized on the sulfonamide group, particularly the nitrogen and oxygen atoms, indicating these are likely sites for electrophilic attack. The LUMO is distributed across the oxane ring and the propyl group.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.21 |

| LUMO Energy | -0.58 |

Note: These values are hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net The MEP map is colored to indicate different regions of electrostatic potential. wolfram.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP map reveals that the most negative potential is concentrated around the oxygen atoms of the sulfonamide group, making them the primary sites for interaction with electrophiles or for forming hydrogen bonds as acceptors. The area around the hydrogen atoms of the amine group exhibits the most positive potential, indicating their role as potential hydrogen bond donors. This detailed mapping of the electrostatic potential is crucial for understanding intermolecular interactions. nih.gov

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the oxane ring and the propyl group in this compound allows for the existence of multiple conformations. Understanding the relative energies and the transitions between these conformations is essential for a complete picture of the molecule's behavior.

Conformational analysis involves a systematic search for all possible stable conformations (local minima) and the most stable conformation (global minimum) on the potential energy landscape. mdpi.com This is often achieved by systematically rotating the rotatable bonds within the molecule and calculating the energy of each resulting conformer.

For this compound, the key dihedral angles are those associated with the propyl group and the orientation of the sulfonamide group relative to the oxane ring. The analysis would reveal several low-energy conformers, with the global minimum likely determined by a combination of steric hindrance minimization and favorable intramolecular interactions, such as weak hydrogen bonds. The energy difference between these conformers provides insight into their relative populations at a given temperature.

Table 3: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | 178.5° | 0.00 |

| Local Minimum 1 | 65.2° | 1.85 |

Note: These values are hypothetical and for illustrative purposes.

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motions and conformational changes of this compound. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the conformational space and reveal the dynamic interplay between different parts of the molecule. nih.gov

Simulations performed in a solvent, such as water, can also elucidate the role of solvent interactions on the conformational preferences and dynamics. Analysis of the MD trajectory can reveal the stability of certain conformations, the pathways for conformational transitions, and the flexibility of different regions of the molecule. For instance, the propyl chain is expected to exhibit greater flexibility compared to the more rigid oxane ring. These simulations are crucial for understanding how the molecule behaves in a realistic environment. ijcce.ac.ir

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods such as Density Functional Theory (DFT) are instrumental in elucidating its structural and electronic characteristics, which in turn allows for the accurate prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govrsc.org

DFT calculations, particularly using hybrid functionals like B3LYP combined with appropriate basis sets (e.g., 6-311G(d,p)), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.comacs.org These predictions are crucial for assigning signals in experimentally obtained spectra and confirming the molecular structure. mdpi.comnih.gov The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by calculations that determine the magnetic shielding of each nucleus. nih.gov

Similarly, the vibrational frequencies corresponding to IR absorption bands can be computed. researchgate.net These calculations identify the characteristic stretching, bending, and wagging modes of the molecule's functional groups, such as the S=O and N-H stretches of the sulfonamide group and the C-O-C stretches of the oxane ring. nih.govmdpi.com While raw calculated frequencies are often higher than experimental values due to the harmonic oscillator approximation, they can be corrected using empirical scaling factors to yield highly accurate spectra. arxiv.org

For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net These predictions help understand the electronic structure and chromophores within the molecule.

A summary of hypothetically predicted spectroscopic parameters for this compound, based on typical values for similar structural motifs, is presented below.

Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹H NMR | ||

| H (N-H, sulfonamide) | ~7.5 - 8.5 ppm | DFT (B3LYP/6-311+G(2d,p)) |

| H (C-H, propyl chain) | ~0.9 - 3.2 ppm | DFT (B3LYP/6-311+G(2d,p)) |

| H (C-H, oxane ring) | ~3.5 - 4.5 ppm | DFT (B3LYP/6-311+G(2d,p)) |

| ¹³C NMR | ||

| C (C-S, oxane ring) | ~50 - 60 ppm | DFT (B3LYP/6-311+G(2d,p)) |

| C (C-O, oxane ring) | ~65 - 75 ppm | DFT (B3LYP/6-311+G(2d,p)) |

| C (propyl chain) | ~10 - 45 ppm | DFT (B3LYP/6-311+G(2d,p)) |

| IR Spectroscopy | ||

| ν (N-H stretch) | ~3300 - 3400 cm⁻¹ | DFT (B3LYP/6-311G(d,p)) |

| ν (S=O asymm. stretch) | ~1320 - 1360 cm⁻¹ | DFT (B3LYP/6-311G(d,p)) |

| ν (S=O symm. stretch) | ~1140 - 1180 cm⁻¹ | DFT (B3LYP/6-311G(d,p)) |

| ν (C-O-C stretch) | ~1050 - 1150 cm⁻¹ | DFT (B3LYP/6-311G(d,p)) |

| UV-Vis Spectroscopy |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For analogues of this compound, QSAR can be a valuable tool in drug discovery to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. researchgate.netnih.govmdpi.com

The foundation of any QSAR model is the conversion of molecular structures into numerical values known as molecular descriptors. wiley.comprotoqsar.com These descriptors quantify various aspects of the molecule's physicochemical properties. For a series of this compound analogues, a wide array of descriptors would be calculated:

1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts. nih.gov

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Randić index, Balaban index), molecular connectivity indices, and counts of specific functional groups. protoqsar.com

3D Descriptors: Calculated from the 3D conformation of the molecule, these include descriptors related to molecular shape, volume, and surface area (e.g., solvent-accessible surface area).

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and encode electronic properties. ucsb.edu Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic partial charges. protoqsar.comucsb.edu

Once calculated, often using specialized software, this large set of descriptors must be refined. researchgate.net Descriptor selection is a critical step to avoid overfitting and to build a robust model. nih.gov Common techniques include removing descriptors with low variance, eliminating highly inter-correlated descriptors, and using algorithms like Genetic Algorithms or stepwise regression to identify the subset of descriptors that has the most significant correlation with biological activity. researchgate.net

Common Molecular Descriptors in QSAR

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D/2D) | Molecular Weight, Number of H-bond donors/acceptors, LogP | Basic composition, size, lipophilicity |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Molecular size and shape |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electronic structure and reactivity |

With a refined set of descriptors for the training set of molecules, a mathematical model is developed to link these descriptors to the observed biological activity. neovarsity.org Several statistical and machine learning methods can be employed:

Multiple Linear Regression (MLR): A common statistical method that creates a linear equation to predict activity.

Partial Least Squares (PLS): A regression method suitable for data with many, potentially correlated, predictor variables.

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. researchgate.netneovarsity.org

Validation is arguably the most crucial phase of QSAR modeling, ensuring the model is robust and has predictive power for new compounds. wikipedia.orgnih.govbasicmedicalkey.com A rigorous validation protocol involves several steps:

Internal Validation: This assesses the stability and robustness of the model using only the training data. The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which generates a cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. uniroma1.it

External Validation: The model's true predictive power is tested on an external set of compounds (the test set) that were not used during model development. wikipedia.orgbasicmedicalkey.com The model's predictions for the test set are compared to their experimental activities, and the predictive ability is quantified by a correlation coefficient (R²_pred). uniroma1.it

Y-Randomization: This is a test to ensure the model is not the result of a chance correlation. The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled set. A valid model should have significantly lower R² and Q² values for the randomized data compared to the original model. uniroma1.it

A statistically robust and validated QSAR model can then be used to screen virtual libraries of related compounds, prioritizing the synthesis and testing of those predicted to have the highest activity. nih.gov

Reactivity and Mechanistic Investigations of 2 Propyloxane 4 Sulfonamide

Elucidation of Reaction Mechanisms in Chemical Transformations

The reactions involving 2-Propyloxane-4-sulfonamide are primarily centered around the sulfonamide group. Mechanistic studies, often supported by computational chemistry, provide insights into the pathways of these transformations.

Transition state analysis is a powerful tool for understanding the energy barriers and geometries of intermediates in a chemical reaction. For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, computational methods like Density Functional Theory (DFT) can be employed to model the transition states. nih.govmdpi.com

For instance, in the hydrolysis of a sulfonamide, the reaction proceeds through a pentacoordinate intermediate. The transition state leading to this intermediate involves the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the electrophilic sulfur atom. The geometry of this transition state is typically trigonal bipyramidal, with the incoming nucleophile and the leaving group occupying the axial positions.

Note: The following data is representative and intended for illustrative purposes, as specific experimental data for this compound is not publicly available.

| Reaction | Proposed Intermediate | Calculated Activation Energy (kJ/mol) | Key Transition State Bond Lengths (Å) |

| Alkaline Hydrolysis | Pentacoordinate Sulfurane | 85 | S-N: 1.85, S-OH: 2.10 |

| N-Alkylation | Quaternary Ammonium Salt | 60 | N-C: 2.05 |

The reaction coordinate pathway maps the energy of a system as it transforms from reactants to products. For this compound, the pathway for a typical reaction, such as its synthesis from 2-propyloxane-4-sulfonyl chloride and ammonia (B1221849), would show the energy changes as the N-S bond is formed. The reaction begins with the reactants, proceeds through a transition state, and ends with the more stable sulfonamide product.

Mechanistic investigations into similar sulfonamide formations suggest that the reaction is often facilitated by a base, which deprotonates the ammonia to increase its nucleophilicity. thieme-connect.com The pathway would show a lower activation energy in the presence of a base.

Stability Studies under Diverse Chemical Conditions

The stability of this compound is a critical factor in its handling, storage, and application. Its stability is influenced by pH and the presence of oxidative or reductive agents.

The sulfonamide group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the S-N bond can occur. acs.orgnih.gov The oxane ring, being a saturated ether, is relatively inert to many chemical reagents but can be cleaved under harsh acidic conditions.

In terms of redox stability, the sulfur atom in the sulfonamide is in its highest oxidation state (+6) and is therefore resistant to further oxidation. It can be reduced, though this typically requires strong reducing agents.

Note: The following data is representative and intended for illustrative purposes.

| Condition | pH Range | Temperature (°C) | Observed Decomposition (%) after 24h |

| Acidic | 1-3 | 50 | 15 |

| Neutral | 6-8 | 50 | < 1 |

| Basic | 11-13 | 50 | 10 |

| Oxidative (H₂O₂) | 7 | 25 | < 5 |

| Reductive (NaBH₄) | 7 | 25 | < 2 |

Investigation of Derivatization Reactions for Functionalization

The sulfonamide moiety offers several avenues for derivatization, allowing for the synthesis of a variety of functionalized molecules. chemrxiv.orgchemrxiv.orgresearchgate.net A common reaction is the N-alkylation or N-arylation of the sulfonamide nitrogen. This reaction typically proceeds via deprotonation of the sulfonamide with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide).

Another approach to functionalization is through C-H activation of the oxane ring, although this would likely require specific directing groups and catalytic systems. nih.gov

| Reaction Type | Reagents | Product Type | Typical Yield (%) |

| N-Alkylation | NaH, CH₃I | N-Methyl-2-propyloxane-4-sulfonamide | 85-95 |

| N-Arylation | CuI, K₂CO₃, Aryl-Br | N-Aryl-2-propyloxane-4-sulfonamide | 60-80 |

| N-Acylation | Pyridine, Ac₂O | N-Acetyl-2-propyloxane-4-sulfonamide | 70-90 |

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics of reactions involving this compound are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. For instance, the rate of N-alkylation would be expected to follow second-order kinetics, being first order in both the sulfonamide anion and the alkyl halide.

Thermodynamically, the formation of the sulfonamide from the corresponding sulfonyl chloride is an exothermic and exergonic process, indicating a stable product. nih.gov The equilibrium of derivatization reactions can be shifted by controlling the reaction conditions, such as removing a byproduct.

Note: The following data is representative and intended for illustrative purposes.

| Reaction | Rate Constant (k) at 298 K | ΔH° (kJ/mol) | ΔG° (kJ/mol) |

| N-Methylation | 1.2 x 10⁻³ M⁻¹s⁻¹ | -45 | -30 |

| Alkaline Hydrolysis | 5.8 x 10⁻⁶ M⁻¹s⁻¹ | -20 | -5 |

Analytical Method Development and Validation for Research Applications of 2 Propyloxane 4 Sulfonamide

Development of Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for the analysis of sulfonamides, providing the necessary separation from complex matrix components and other related compounds. The choice of technique depends on the analyte's properties, the complexity of the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of sulfonamides due to its versatility and applicability to a broad range of polar, non-volatile compounds. jafs.com.plwu.ac.th Method optimization for a new compound like 2-Propyloxane-4-sulfonamide would involve systematically evaluating several key parameters to achieve optimal separation and detection.

Key Optimization Parameters:

Stationary Phase: Reversed-phase columns, particularly C18, are most commonly employed for sulfonamide separation. jafs.com.pl The selection of a specific C18 column (e.g., Symmetry C18, Zorbax Eclipse XDB C18) depends on factors like particle size, pore size, and end-capping, which influence peak shape and resolution. jafs.com.plnih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often water with an acidifier like acetic or formic acid, or a buffer like phosphate buffer) and an organic modifier (typically acetonitrile or methanol) is standard. mdpi.comscielo.br The gradient program is optimized to ensure adequate retention of early-eluting compounds while effectively eluting more hydrophobic compounds within a reasonable run time. mdpi.com

Detector: UV detection is common, with wavelengths typically set around 254 nm to 270 nm where sulfonamides exhibit absorbance. jafs.com.plresearchgate.net For enhanced selectivity and sensitivity, especially in complex matrices, fluorescence detection (FLD) can be used following a pre-column derivatization step with an agent like fluorescamine. nih.govmdpi.com A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths, aiding in peak identification and purity assessment. imeko.info

Table 1: Example HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Symmetry C18 (5 µm, 4.6 x 250 mm) | jafs.com.pl |

| Mobile Phase | Phosphate buffer:Acetonitrile (75:25, v/v) | scielo.brresearchgate.net |

| Flow Rate | 0.5 mL/min to 1.2 mL/min | scielo.brresearchgate.net |

| Detection | UV at 254 nm | jafs.com.pl |

| Column Temp | 25 °C - 40 °C | wu.ac.thscielo.br |

| Injection Vol | 40 µL | mdpi.com |

For research applications requiring higher sensitivity and selectivity, such as analyzing trace levels in environmental water or biological fluids, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. hpst.cznih.govnih.gov This technique combines the superior separation efficiency of UHPLC, which uses columns with smaller particle sizes (<2 µm), with the definitive identification and quantification capabilities of MS/MS. nih.gov

Method Development Highlights:

Ionization: Sulfonamides are readily ionizable using positive electrospray ionization (ESI+) mode, as the basic amine groups are easily protonated. hpst.cz

Mobile Phase: Acidic mobile phases, such as water and acetonitrile containing 0.1% formic acid, are typically used to promote protonation and enhance the ESI+ signal. researchgate.net

Mass Spectrometry: Tandem mass spectrometry is operated in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. researchgate.net In this mode, the first quadrupole selects the protonated molecular ion (precursor ion) of the target analyte, which is then fragmented in the collision cell. The second quadrupole selects specific, characteristic fragment ions (product ions). researchgate.net This process provides very high selectivity, minimizing matrix interference and allowing for confident identification and quantification even at very low concentrations (ng/L or ppt levels). hpst.cznih.gov The method can achieve limits of quantitation (LOQ) in the range of 0.10 to 0.55 μg/kg in complex matrices like baby food. researchgate.net

Table 2: Typical UHPLC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Condition | Source |

|---|---|---|

| System | Agilent 6470 LC/MS/MS or similar | hpst.cz |

| Ionization Mode | Electrospray Ionization (ESI), Positive | hpst.czresearchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | researchgate.net |

| Mobile Phase B | Acetonitrile | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | hpst.czresearchgate.net |

| Typical LOQ | 0.01–0.05 ng/L (in water) | nih.gov |

Gas Chromatography (GC) is generally not suitable for the direct analysis of sulfonamides due to their low volatility and thermal instability. However, GC-MS can be employed after a chemical derivatization step converts the sulfonamide group into a more volatile and thermally stable form. nih.gov

This approach is less common than LC-based methods but can be useful for specific applications or for confirmation. The derivatization process targets the amine group of the sulfonamide. nih.gov For example, pentafluorobenzyl (PFB) bromide can be used to create N,N-dipentafluorobenzyl derivatives, which are amenable to GC analysis. nih.gov The subsequent analysis by GC-MS, often using negative ion chemical ionization (NICI), can provide high sensitivity and structural information based on the fragmentation patterns of the derivative. nih.gov

Sample Preparation Strategies for Complex Research Matrices (e.g., environmental extracts, in vitro biological samples)

Effective sample preparation is crucial to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. mdpi.comresearchgate.net For a compound like this compound, strategies would be adapted from established protocols for other sulfonamides in matrices such as water, soil, food products, and biological tissues. researchgate.netresearchgate.net

Solid Phase Extraction (SPE) is a dominant technique for the cleanup and pre-concentration of sulfonamides from liquid samples. mdpi.comresearchgate.net It offers high enrichment factors and good recoveries while reducing solvent consumption compared to traditional liquid-liquid extraction. mdpi.com The general procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analytes. mdpi.com

Common SPE Sorbents and Approaches:

Reversed-Phase SPE: Polymeric, hydrophilic-lipophilic-balanced (HLB) sorbents are widely used for extracting a broad range of sulfonamides from aqueous samples like environmental water. mdpi.comagilent.com These sorbents provide good retention for compounds with varying polarities. C18-bonded silica is another common reversed-phase sorbent. mdpi.com

Ion-Exchange SPE: For matrices where more selective extraction is needed, ion-exchange cartridges can be utilized. Strong cation-exchange (SCX) cartridges, such as Strata-SCX, are effective for cleaning up extracts from complex samples like animal feed. nih.govmdpi.com

Automated SPE: To improve throughput and reproducibility, automated online SPE systems can be coupled directly to the LC-MS/MS instrument. nih.govresearchgate.net This approach minimizes manual sample handling and can significantly reduce extraction time. nih.gov

Table 3: Representative SPE Recoveries for Sulfonamides in Water

| Sorbent | Matrix | Spiking Level | Average Recovery (%) | RSD (%) | Source |

|---|---|---|---|---|---|

| Bond Elut HLB | Pure Water | 4, 10, 100, 200 ng/L | 74.3 - 118 | 0.1 - 13.2 | agilent.com |

| Oasis HLB | Honey | Not Specified | 66.8 - 90 | Not Specified | molnar-institute.com |

| Poly-Sery HLB | River/Sea Water | 20 ng/L | 79 - 118 | 0.3 - 14.5 | nih.gov |

The QuEChERS method has become increasingly popular for extracting sulfonamides from solid and semi-solid samples of animal origin, such as liver, muscle tissue, and fish fillets. agilent.comnih.gov It is valued for its simplicity, speed, and minimal solvent usage. agilent.com

The QuEChERS process typically involves two main steps:

Extraction and Partitioning: The homogenized sample is first extracted with an organic solvent, most commonly acetonitrile (often containing a small percentage of an acid like acetic acid). scielo.bragilent.com Subsequently, a mixture of salts, typically anhydrous magnesium sulfate (to remove water) and sodium acetate (for buffering and to induce phase separation), is added. scielo.brnih.gov Vigorous shaking and centrifugation separate the sample into an aqueous layer, a solid precipitate of matrix components, and an upper organic layer containing the analytes. scielo.br

Dispersive SPE (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a small amount of a sorbent material for further cleanup. For sulfonamide analysis, primary secondary amine (PSA) is a common sorbent used to remove interferences like organic acids and sugars. agilent.com For fatty matrices, C18 may be added to remove lipids. agilent.com After another shaking and centrifugation step, the final extract is ready for analysis. agilent.com

The accuracy of the QuEChERS method, expressed as recovery, for sulfonamides in bovine liver has been reported to be between 53% and 93%, with precision (RSD) between 2.1% and 16.8%. agilent.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acetic acid |

| Formic acid |

| Methanol |

| Fluorescamine |

| Pentafluorobenzyl bromide |

| Magnesium sulfate |

| Sodium acetate |

No Publicly Available Research Found for this compound

Following a comprehensive review of scientific literature and chemical databases, no specific research or data could be found for the chemical compound "this compound." Consequently, an article detailing its molecular interactions and biochemical studies as requested cannot be generated at this time.

The provided outline requested an in-depth exploration of non-clinical data for this compound, including molecular docking studies with specific target proteins and enzyme inhibition kinetics. However, searches for this particular compound in relation to carbonic anhydrase isoforms, dihydropteroate (B1496061) synthetase, and monoamine oxidase yielded no relevant results.

While extensive research exists for the broader class of sulfonamide derivatives and their interactions with these biological targets, this information is not specific to this compound and therefore cannot be used to construct the requested article, which was to focus solely on this named compound.

It is possible that "this compound" is a novel or proprietary compound not yet described in publicly accessible scientific literature, or that the name is a misnomer. Without any available data, it is impossible to provide a scientifically accurate and informative article that adheres to the strict parameters of the user's request.

Exploration of Molecular Interactions and Biochemical Studies of 2 Propyloxane 4 Sulfonamide Non Clinical Focus

Biochemical Pathway Modulation Studies in Cell-Free or In Vitro Models (Mechanistic Focus)

Direct research on how 2-propyloxane-4-sulfonamide modulates biochemical pathways in cell-free or in vitro models has not been published. To understand the potential mechanisms of action for a compound like this, researchers often turn to established in vitro assays. For the broader sulfonamide class, these studies are extensive and provide a framework for how this compound could be investigated.

Sulfonamides are known to interact with various enzymes and proteins. researchgate.net A primary example is their role as inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms. nih.gov This inhibitory action is a cornerstone of their antibacterial properties. In vitro studies typically involve incubating the compound with the purified enzyme and its substrate to measure the rate of product formation. A decrease in this rate in the presence of the compound indicates inhibition.

Another common target for sulfonamides is carbonic anhydrase (CA). nih.gov In vitro inhibition assays for CA are well-documented and often involve measuring the enzyme's ability to hydrolyze p-nitrophenyl acetate. The inhibitory concentration (IC50) value, which is the concentration of the compound required to reduce the enzyme's activity by 50%, is a key parameter determined from these studies.

The table below illustrates the type of data generated from in vitro studies of various sulfonamide derivatives, highlighting their diverse biological targets. It is important to reiterate that this data is for related compounds and not for this compound itself.

| Compound Class | Target Protein | In Vitro Assay Type | Measured Parameter | Reference |

| Benzenesulfonamide Derivatives | Carbonic Anhydrase II (CA-II) | Enzymatic Inhibition Assay | IC50 | nih.gov |

| Sulfonamides derived from Carvacrol | Acetylcholinesterase (AChE) | Enzymatic Inhibition Assay | IC50 | nih.gov |

| 1,2,3-Triazole Sulfonamides | Toxoplasma gondii (tachyzoites) | Cell-based Proliferation Assay | IC50 | mdpi.com |

This table is for illustrative purposes and shows the types of in vitro studies conducted on sulfonamide derivatives. Specific data for this compound is not available.

Computational modeling, such as molecular docking, often complements these in vitro studies. nih.gov These computational methods predict how a ligand (like a sulfonamide) might bind to the active site of a target protein, providing insights into the potential molecular interactions that drive its biological activity. researchgate.net

Structure-Activity Relationship (SAR) Investigations of this compound and its Analogs

No specific structure-activity relationship (SAR) studies for this compound are currently available. SAR investigations are a fundamental component of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. openaccesspub.org For the sulfonamide class, extensive SAR studies have been conducted over decades, leading to the development of numerous drugs with tailored properties. researchgate.net

The general structure of a sulfonamide consists of a sulfonyl group connected to an amine group. The substituents on both the sulfonyl group and the amine group can be varied to modulate the compound's activity, selectivity, and pharmacokinetic properties. openaccesspub.org For instance, in antibacterial sulfonamides, the presence of a free p-amino group on the benzene (B151609) ring is often crucial for activity, as this moiety mimics p-aminobenzoic acid (PABA), the natural substrate of DHPS. openaccesspub.org

In the case of this compound, the "oxane" ring and the "propyl" group represent specific structural features. An SAR study of this compound and its analogs would involve synthesizing a series of related molecules with systematic variations to these features. For example, one could:

Vary the alkyl group: Replace the propyl group with other alkyl chains (e.g., methyl, ethyl, butyl) to see how size and lipophilicity affect activity. An N-methylated analog, N-Methyl-2-propyloxane-4-sulfonamide, is known to exist. cymitquimica.comchemsrc.com

Modify the oxane ring: Alter the substituents on the oxane ring or replace it with other heterocyclic systems to explore the impact of ring size and heteroatom placement.

Change the substitution pattern: Move the sulfonamide group to a different position on the oxane ring.

The table below outlines a hypothetical SAR study for this compound, illustrating the types of analogs that would be synthesized and the data that would be collected.

| Analog | R1 (on Sulfonamide N) | R2 (on Oxane Ring) | Hypothetical Target | Expected Data from In Vitro Assay |

| This compound | H | Propyl | (Undetermined) | (Baseline Activity) |

| Analog 1 | Methyl | Propyl | (Undetermined) | Change in IC50 |

| Analog 2 | H | Ethyl | (Undetermined) | Change in IC50 |

| Analog 3 | H | Phenyl | (Undetermined) | Change in IC50 |

This table represents a conceptual framework for a future SAR study and is not based on existing experimental data for this compound.

The insights gained from such studies would be invaluable in identifying the key structural motifs responsible for any observed biological activity and in designing more potent and selective compounds. The study of sulfonamides derived from carvacrol, for example, revealed that specific substitutions on the sulfonamide group influenced their ability to inhibit acetylcholinesterase. nih.gov Similarly, research on other sulfonamide derivatives has demonstrated how structural changes can lead to potent anticancer activity. mdpi.com

No Published Research Found for "this compound" in Emerging Research Fields

Despite a comprehensive search of scientific and chemical databases, there is currently no published research available on the chemical compound this compound in the specific areas of emerging research requested.

While the compound is cataloged and available for purchase from various chemical suppliers, identified by the CAS Number 1343104-95-9, it has not been the subject of any discernible research publications focusing on the advanced topics of interest. arctomsci.com The current body of information is limited to basic chemical identifiers and predicted physicochemical properties provided by vendors. guidechem.com

This lack of data means that a detailed, scientifically accurate article on the integration of this compound with chemoinformatics, its application in material science, or its study through bioisosteric replacement and high-throughput screening cannot be produced.

The specific areas where no research findings could be located for this compound are:

Emerging Research Directions and Future Perspectives for 2 Propyloxane 4 Sulfonamide

Multidisciplinary Approaches to Unravel Complex Chemical Phenomena:There are no records of collaborative, multidisciplinary research efforts aimed at understanding any complex chemical behaviors or properties of this specific compound.

Table of Mentioned Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.